2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with chloro and nitro groups, and a tetrahydroquinoline moiety linked to a thiophene sulfonyl group.
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as TCMDC-125153, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125153 interacts with PfCLK3, inhibiting its function . The compound’s interaction with PfCLK3 results in the disruption of the kinase’s ability to phosphorylate parasite SR proteins . This disruption affects the correct assembly and catalytic activity of spliceosomes, which are crucial for the processing of parasite RNA .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125153 affects the RNA splicing pathway in the malaria parasite . This disruption of RNA splicing can have downstream effects on the parasite’s ability to produce essential proteins, thereby affecting its survival and proliferation .
Result of Action
The molecular and cellular effects of TCMDC-125153’s action primarily involve the disruption of RNA splicing in the malaria parasite . This disruption can lead to a decrease in the parasite’s ability to produce essential proteins, thereby affecting its survival and proliferation .
Biochemical Analysis
Biochemical Properties
TCMDC-125153 has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit PfCLK3, a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing . The nature of these interactions involves the formation of hydrogen bonds between the compound and the kinase hinge region peptide backbone .
Cellular Effects
The effects of TCMDC-125153 on cells are primarily related to its role as a PfCLK3 inhibitor. By inhibiting PfCLK3, TCMDC-125153 disrupts RNA splicing in the malarial parasite Plasmodium falciparum, which is essential for the survival of the parasite’s blood stage .
Molecular Mechanism
The molecular mechanism of TCMDC-125153 involves its interaction with PfCLK3. The compound forms two hydrogen bonds with the kinase hinge region peptide backbone, which inhibits the kinase’s activity and disrupts RNA splicing in the parasite .
Metabolic Pathways
Given its role as a PfCLK3 inhibitor, it is likely involved in pathways related to RNA splicing in the malarial parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thiophene Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Core: The final step involves the coupling of the substituted tetrahydroquinoline with 2-chloro-5-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The thiophene moiety can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of 2-chloro-5-amino-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl and nitro groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- **2-chloro-5-nitro-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
2-chloro-5-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic and steric properties compared to phenyl or thiazolyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S2/c21-17-7-6-15(24(26)27)12-16(17)20(25)22-14-5-8-18-13(11-14)3-1-9-23(18)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCRJKPASDOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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